molecular formula C18H21N3O B11812864 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde

2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11812864
M. Wt: 295.4 g/mol
InChI Key: MDRRNFAIMCPPAO-UHFFFAOYSA-N
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Description

2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring attached to a pyridine ring, with a methyl(phenyl)amino group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with arylglyoxals, followed by further functionalization to introduce the piperidine and carbaldehyde groups . The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the amino group.

Major Products

    Oxidation: 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carboxylic acid.

    Reduction: 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit or activate certain pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-[6-(N-methylanilino)pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C18H21N3O/c1-20(16-7-3-2-4-8-16)18-11-10-15(13-19-18)17-9-5-6-12-21(17)14-22/h2-4,7-8,10-11,13-14,17H,5-6,9,12H2,1H3

InChI Key

MDRRNFAIMCPPAO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=C(C=C2)C3CCCCN3C=O

Origin of Product

United States

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